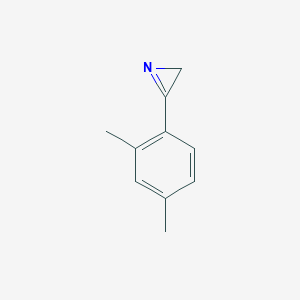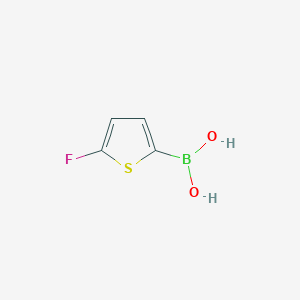
(E)-6-Hydroxy-1-hexenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-Hydroxy-1-hexenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hexenyl chain with a hydroxyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-Hydroxy-1-hexenylboronic acid typically involves the hydroboration-oxidation of 6-hydroxy-1-hexyne. The process begins with the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions and yields the desired boronic acid with high regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-6-Hydroxy-1-hexenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
(E)-6-Hydroxy-1-hexenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional properties.
Mécanisme D'action
The mechanism of action of (E)-6-Hydroxy-1-hexenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological applications. The boronic acid group can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding and coordination chemistry, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (E)-6-Hydroxy-1-hexenylboronic acid is unique due to its hydroxyl-functionalized hexenyl chain, which imparts additional reactivity and versatility compared to simpler boronic acids like phenylboronic acid or methylboronic acid. The presence of the hydroxyl group allows for further functionalization and enhances its utility in various synthetic and biological applications.
Propriétés
Formule moléculaire |
C6H13BO3 |
|---|---|
Poids moléculaire |
143.98 g/mol |
Nom IUPAC |
[(E)-6-hydroxyhex-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO3/c8-6-4-2-1-3-5-7(9)10/h3,5,8-10H,1-2,4,6H2/b5-3+ |
Clé InChI |
FQAFREIIXSZWOK-HWKANZROSA-N |
SMILES isomérique |
B(/C=C/CCCCO)(O)O |
SMILES canonique |
B(C=CCCCCO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)

![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)


![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)
![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)

